molecular formula C19H18O3 B11757523 5-(3,4-Dimethoxyphenyl)-3-(phenylmethylidene)-2,3-dihydrofuran

5-(3,4-Dimethoxyphenyl)-3-(phenylmethylidene)-2,3-dihydrofuran

Cat. No.: B11757523
M. Wt: 294.3 g/mol
InChI Key: AHQUFXOUKKABGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethoxyphenyl)-3-(phenylmethylidene)-2,3-dihydrofuran is a complex organic compound characterized by its unique structural features This compound contains a dihydrofuran ring substituted with a 3,4-dimethoxyphenyl group and a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(phenylmethylidene)-2,3-dihydrofuran typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable dihydrofuran precursor under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-(phenylmethylidene)-2,3-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-(phenylmethylidene)-2,3-dihydrofuran has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(phenylmethylidene)-2,3-dihydrofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-2,3-dihydrofuran
  • 3-(Phenylmethylidene)-2,3-dihydrofuran
  • 3,4-Dimethoxybenzaldehyde derivatives

Uniqueness

5-(3,4-Dimethoxyphenyl)-3-(phenylmethylidene)-2,3-dihydrofuran stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and exploration in various scientific fields.

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

3-benzylidene-5-(3,4-dimethoxyphenyl)furan

InChI

InChI=1S/C19H18O3/c1-20-17-9-8-16(12-19(17)21-2)18-11-15(13-22-18)10-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3

InChI Key

AHQUFXOUKKABGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC3=CC=CC=C3)CO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.